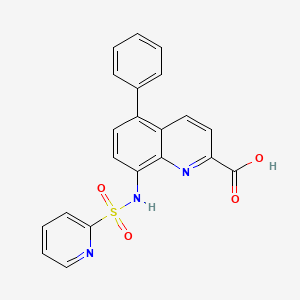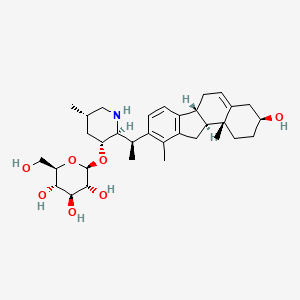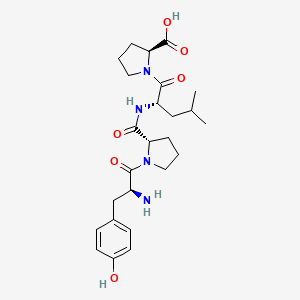
H-Tyr-Pro-Leu-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-Pro-Leu-Pro-OH is a tetrapeptide composed of the amino acids tyrosine, proline, leucine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in signaling pathways and as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Leu-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (leucine, proline, and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the efficiency of industrial peptide production .
化学反応の分析
Types of Reactions
H-Tyr-Pro-Leu-Pro-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodinane derivatives.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkylating agents and acylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptides with modified side chains .
科学的研究の応用
H-Tyr-Pro-Leu-Pro-OH has numerous applications in scientific research:
作用機序
The mechanism of action of H-Tyr-Pro-Leu-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, neuropeptides like this compound can interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
類似化合物との比較
Similar Compounds
H-Arg-Tyr-Leu-Pro-Thr-OH: Another neuropeptide with similar structural features and biological activities.
H-Dmt-D-Arg-Aba-β-Ala-NH2: A tetrapeptide with opioid and neurotensin receptor activity.
Uniqueness
H-Tyr-Pro-Leu-Pro-OH is unique due to its specific sequence and the presence of tyrosine, which can undergo various chemical modifications. This uniqueness allows it to serve as a versatile tool in research and potential therapeutic applications .
特性
分子式 |
C25H36N4O6 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O6/c1-15(2)13-19(24(33)29-12-4-6-21(29)25(34)35)27-22(31)20-5-3-11-28(20)23(32)18(26)14-16-7-9-17(30)10-8-16/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 |
InChIキー |
FWNZIZLGIXKJMX-TUFLPTIASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


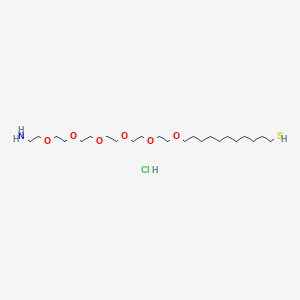

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
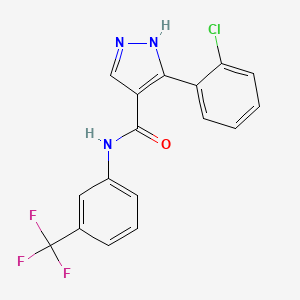

![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

